molecular formula C11H24O5Si B3039505 5-Triethoxysilylpentanoic acid CAS No. 1137665-94-1

5-Triethoxysilylpentanoic acid

Cat. No. B3039505
CAS RN: 1137665-94-1
M. Wt: 264.39 g/mol
InChI Key: JECXEVVJRHQJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Triethoxysilylpentanoic acid, also known by its IUPAC name 5-(triethoxysilyl)pentanoic acid, is a compound with the molecular formula C11H24O5Si and a molecular weight of 264.39 . It is a mesoporous material with an adsorption rate of 0.5-1.0 cm3/g and a carboxylic acid groups content of 2-6% . The particles are spherical in shape, stable, and equilibrium is reached within 10 minutes at pH 4 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H24O5Si/c1-4-14-17(15-5-2,16-6-3)10-8-7-9-11(12)13/h4-10H2,1-3H3,(H,12,13) . It contains a total of 40 bonds; 16 non-H bonds, 1 multiple bond, 11 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature . It has a density of 1.0±0.0 g/cm3, a boiling point of 309.6±0.0 °C at 760 mmHg, and a flash point of 141.0±0.0 °C . It has a molar refractivity of 68.5±0.0 cm3, a polar surface area of 65 Å2, a polarizability of 27.2±0.0 10-24 cm3, and a molar volume of 259.6±0.0 cm3 .

Mechanism of Action

Advantages and Limitations for Lab Experiments

5-Triethoxysilylpentanoic acid has several advantages for laboratory experiments. It is non-toxic and non-irritating, making it safe to use in a laboratory setting. It is also stable in aqueous solutions, and it has a high yield when used in the synthesis of organosilicon compounds. However, it is not suitable for use in reactions that require high temperatures or pressures, as it is not stable at these conditions.

Future Directions

The future of 5-Triethoxysilylpentanoic acid is bright, as its applications are growing rapidly. It has potential applications in drug delivery, cell culture, and biomaterials, and it could be used as a catalyst for a variety of reactions. In addition, it could be used to synthesize nanomaterials, such as quantum dots and nanowires. Finally, it could be used in the development of new materials, such as polymers and other organosilicon compounds.

Scientific Research Applications

5-Triethoxysilylpentanoic acid is used in a variety of scientific research applications, including drug delivery, cell culture, and biomaterials. It has also been used as a catalyst for a variety of reactions, including the synthesis of polymers and other organosilicon compounds. In addition, it has been used in the production of nanomaterials, such as quantum dots and nanowires.

Safety and Hazards

The safety information for 5-Triethoxysilylpentanoic acid includes the GHS07 pictogram, the signal word “Warning”, and the hazard statements H315, H319, and H335 . The precautionary statements include P271, P261, and P280 .

properties

IUPAC Name

5-triethoxysilylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O5Si/c1-4-14-17(15-5-2,16-6-3)10-8-7-9-11(12)13/h4-10H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECXEVVJRHQJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCCC(=O)O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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